Introduction: The Utility of H-Ala-Gly-OMe HCl in Synthetic Chemistry
Introduction: The Utility of H-Ala-Gly-OMe HCl in Synthetic Chemistry
An In-Depth Technical Guide to the Chemical Properties and Structure of H-Ala-Gly-OMe HCl
For Researchers, Scientists, and Drug Development Professionals
L-Alanylglycine methyl ester hydrochloride (H-Ala-Gly-OMe HCl) is a dipeptide derivative that serves as a fundamental building block in the field of peptide chemistry and drug discovery. Comprising the amino acids L-alanine and glycine, with the C-terminus protected as a methyl ester, this compound exists as a stable hydrochloride salt. Its primary utility lies in its role as a versatile intermediate for the synthesis of more complex peptides. The hydrochloride salt form enhances its shelf-life and handling characteristics by preventing the spontaneous polymerization that can occur with the free-base form of amino acid esters[1][2]. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, offering field-proven insights for its effective use in a research and development setting.
Part 1: Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of H-Ala-Gly-OMe HCl are foundational to its application in synthesis. The molecule consists of an L-alanine residue linked to a glycine residue via a peptide bond. The N-terminus of alanine is a primary amine, which is protonated in the hydrochloride salt form, while the C-terminus of glycine is an esterified carboxyl group.
Chemical Structure:
-
IUPAC Name: methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride[3]
-
Sequence: Ala-Gly
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Molecular Formula: C₆H₁₃ClN₂O₃[3]
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SMILES: CN.Cl[]
The presence of the hydrochloride salt is crucial for stability. Free amino esters are prone to intermolecular condensation, leading to the formation of diketopiperazines or longer peptide chains[2]. The protonated amine of the salt is non-nucleophilic, effectively preventing these unwanted side reactions and ensuring the compound's integrity during storage.
Physicochemical Data Summary:
The following table summarizes the key quantitative properties of H-Ala-Gly-OMe HCl. It is important to note that while some experimental values for this specific molecule are not widely published, data from its constituent amino acid esters and related dipeptides provide a reliable basis for expected properties.
| Property | Value | Source / Rationale |
| Molecular Weight | 196.63 g/mol | PubChem CID: 13875060[3] |
| Exact Mass | 196.06147 Da | PubChem CID: 13875060[3] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds like H-Gly-OMe HCl[2][5]. |
| Melting Point | Data not available. Expected to be >150°C. | Based on related compounds; H-Ala-OMe HCl melts at 109-111°C and H-Gly-OMe HCl decomposes at 175°C[2]. Dipeptides are generally higher melting. |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in less polar solvents like CH₂Cl₂. | Peptides with charged termini are generally soluble in polar solvents. The solubility of peptide intermediates is highly dependent on their tendency to form aggregates and the hydrogen bonding capacity of the solvent[6][7][8]. |
| Storage Conditions | Store at -20°C, sealed, away from moisture. | Recommended for amino acid derivatives to prevent degradation[9]. |
Part 2: Synthesis and Purification Workflow
The synthesis of H-Ala-Gly-OMe HCl is typically achieved through a two-stage process: the formation of an N-protected dipeptide ester, followed by the removal of the protecting group. This methodology provides high yields and purity by preventing unwanted side reactions.
Workflow Overview
The logical flow from starting materials to the final, purified product is outlined below. This workflow ensures control over each chemical transformation and facilitates the isolation of a high-purity compound.
Experimental Protocol: Solution-Phase Synthesis
This protocol details the synthesis starting from commercially available protected amino acids.
Stage 1: Synthesis of N-Boc-L-alanylglycine methyl ester (Boc-Ala-Gly-OMe)
-
Reagent Preparation: In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the hydrochloride salt, forming the free amine in situ. Stir for 15 minutes.
-
Activation: In a separate flask, dissolve Boc-L-alanine (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) in DMF. Stir at 0°C for 20 minutes to form the activated ester.
-
Causality Insight: EDC is a water-soluble carbodiimide that facilitates amide bond formation. HOBt is added as a coupling additive to suppress side reactions, particularly racemization, and improve reaction efficiency.
-
-
Coupling: Transfer the activated Boc-Ala-OH solution to the flask containing the neutralized H-Gly-OMe. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-Ala-Gly-OMe, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Stage 2: Deprotection to form H-Ala-Gly-OMe HCl
-
Deprotection Reaction: Dissolve the crude or purified Boc-Ala-Gly-OMe from the previous step in a minimal amount of a suitable solvent (e.g., Methanol or Ethyl Acetate).
-
Add a solution of 4M HCl in 1,4-dioxane (a 5-10 fold excess) and stir at room temperature.[10][11] Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Causality Insight: The tert-Butyloxycarbonyl (Boc) group is highly labile to strong acids. The HCl cleaves the Boc group, generating tert-butyl cation (which is scavenged) and CO₂, liberating the N-terminal amine. The HCl also serves to immediately form the stable hydrochloride salt of the product.[10]
-
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue is the crude H-Ala-Gly-OMe HCl.
Purification Protocol: Recrystallization
-
Solvent Selection: The crude product's polarity suggests purification by recrystallization from a polar solvent system. A common technique is to dissolve the crude solid in a minimal amount of hot methanol.
-
Crystallization: Slowly add a less polar solvent, such as diethyl ether or ethyl acetate, until the solution becomes cloudy.
-
Isolation: Allow the solution to cool, first to room temperature and then in a refrigerator, to promote crystal formation. Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Expertise Insight: Finding the ideal recrystallization solvent system often requires small-scale trials. For polar dipeptide salts, combinations like Methanol/Ether, Ethanol/Hexane, or Acetonitrile are good starting points.[12]
-
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized H-Ala-Gly-OMe HCl.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for assessing the purity of peptides.
-
Methodology: Reversed-phase HPLC (RP-HPLC) is typically employed.
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the compound.
-
Detection: UV detection at 214 nm (for the peptide bond) and 280 nm (if aromatic residues were present).[13]
-
-
Expected Result: A successful synthesis will show a single major peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. Research-grade peptides typically require >95% purity.
Structural Verification: Spectroscopic Methods
Disclaimer: Experimentally obtained spectra for H-Ala-Gly-OMe HCl are not widely available in peer-reviewed literature. The data presented below are predicted values based on the known chemical structure and spectroscopic data from analogous compounds. These predictions serve as a reliable guide for researchers to interpret their own analytical data.
1. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is ideal for polar molecules like peptides.
-
Expected Result: In positive ion mode, the spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺).
-
Calculated m/z for [C₆H₁₂N₂O₃ + H]⁺: 161.09
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation at the peptide bond, yielding b- and y-ions that can confirm the Ala-Gly sequence.
-
2. Infrared (IR) Spectroscopy
-
Technique: FTIR spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory for solid samples.[14]
-
Expected Absorption Bands: The IR spectrum provides confirmation of key functional groups.[15][16]
-
~3300-3000 cm⁻¹ (broad): N-H stretching of the protonated amine (NH₃⁺) and the amide N-H.
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~2950 cm⁻¹: Aliphatic C-H stretching.
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~1740 cm⁻¹ (strong, sharp): C=O stretching of the methyl ester.
-
~1660 cm⁻¹ (strong): Amide I band (primarily C=O stretching of the peptide bond).
-
~1540 cm⁻¹: Amide II band (N-H bending and C-N stretching).
-
~1210 cm⁻¹ (strong): C-O stretching of the ester.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: D₂O or DMSO-d₆ are suitable deuterated solvents. The chemical shifts will vary depending on the solvent. The following are predicted shifts for a D₂O solution.
-
Predicted ¹H NMR Spectrum:
-
~4.1-4.2 ppm (quartet, 1H): α-proton of the Alanine residue.
-
~3.9-4.0 ppm (singlet or doublet, 2H): α-protons of the Glycine residue.
-
~3.7 ppm (singlet, 3H): Methyl protons of the ester group (-OCH₃).
-
~1.5 ppm (doublet, 3H): Methyl protons of the Alanine side chain (-CH₃).
-
Note: The amide N-H and amine NH₃⁺ protons will typically exchange with D₂O and may not be visible or may appear as a very broad signal.
-
-
Predicted ¹³C NMR Spectrum:
-
~172-174 ppm: Carbonyl carbon of the ester group.
-
~170-172 ppm: Carbonyl carbon of the peptide bond (Alanine residue).
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~52-54 ppm: Methyl carbon of the ester group.
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~49-51 ppm: α-carbon of the Alanine residue.
-
~41-43 ppm: α-carbon of the Glycine residue.
-
~16-18 ppm: Methyl carbon of the Alanine side chain.
-
Note: Carbonyl chemical shifts are sensitive to solvent and hydrogen bonding.[13][17]
-
Conclusion
H-Ala-Gly-OMe HCl is a key synthetic intermediate whose stability and reactivity are well-suited for applications in peptide synthesis and medicinal chemistry. A thorough understanding of its properties and a well-designed synthetic and analytical workflow are paramount for its successful application. The protocols and data presented in this guide, grounded in established chemical principles and field experience, provide researchers with a robust framework for the synthesis, purification, and characterization of this versatile dipeptide building block.
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